molecular formula C17H21N3O2 B2582125 2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide CAS No. 2034588-53-7

2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide

Cat. No.: B2582125
CAS No.: 2034588-53-7
M. Wt: 299.374
InChI Key: URJIYLJRMJUGBY-UHFFFAOYSA-N
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Description

Structure and Key Features 2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide is a bicyclic heterocyclic compound comprising a pyrazolo[1,5-a]pyridine core fused to a partially saturated pyridine ring. The pyrazole moiety (positions 1–3) is substituted with a methylene-linked benzamide group bearing an ethoxy substituent at the ortho position of the benzene ring. This structural framework confers unique physicochemical properties, including moderate lipophilicity (predicted logP ≈ 2.1) and hydrogen-bonding capacity via the amide and ethoxy groups.

The ethoxybenzamide substituent may enhance metabolic stability compared to ester-containing analogs .

Properties

IUPAC Name

2-ethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-2-22-16-9-4-3-7-14(16)17(21)18-11-13-12-19-20-10-6-5-8-15(13)20/h3-4,7,9,12H,2,5-6,8,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJIYLJRMJUGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=C3CCCCN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydropyrazolo[1,5-a]pyridine core. This can be achieved through a 1,3-dipolar cycloaddition reaction, followed by subsequent functional group modifications to introduce the ethoxy and benzamide groups[_{{{CITATION{{{_1{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO1 ....

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO[1 ...](https://link.springer.com/content/pdf/10.1007/s10593-011-0840-y.pdf)[{{{CITATION{{{_2{Synthesis of dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo1,5-c ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzamides or pyridines.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions and signaling pathways.

Industry: The compound's unique structure may find use in the creation of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism by which 2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their pharmacological distinctions:

Compound Name / Core Structure Substituents / Modifications Biological Activity / Target Key Differences vs. Target Compound Reference
Ethyl 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylate Ethyl carboxylate at C3; syn/anti diastereomers Model for isomer studies (no explicit target) Pyrimidine core vs. pyridine; ester vs. amide
5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CF₃ and phenyl at C5/C7; no amide substituent κ-opioid receptor (KOR) agonist screening Pyrimidine core; lacks benzamide group
(4-Benzhydrylpiperazin-1-yl)(5-(thiophen-2-yl)-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidin-3-yl)methanone Piperazine-carbonyl linker; thiophene/CF₃ groups Bacterial biofilm growth inhibition Piperazine substituent; methanone linker
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-4-one tetrazole Tetrazole ring at pyrazine position Bioisostere for carboxylic acid optimization Pyrazine core; tetrazole vs. benzamide
2-Ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)nicotinamide Nicotinamide (pyridine-3-carboxamide) substituent Unspecified (structural analog) Nicotinamide vs. benzamide; C2 ethoxy
(7S)-2-(4-Phenoxyphenyl)-7-[1-(propenoyl)piperidin-4-yl]-pyrazolo[1,5-a]pyrimidine-3-carboxamide Propenoyl-piperidine; phenoxyphenyl at C2 TLR7-9 antagonism (SLE treatment) Pyrimidine core; propenoyl covalent modifier

Critical Analysis of Structural and Functional Differences

Core Heterocycle Variations Pyrazolo[1,5-a]pyridine vs. Pyrimidine: The target compound’s pyridine core (vs. Pyrimidine-containing analogs (e.g., ) exhibit KOR agonism, suggesting the pyridine core may shift target specificity. Stereochemical Considerations: Syn/anti isomerism in pyrazolo[1,5-a]pyrimidines (e.g., ) impacts conformational stability, whereas the target compound’s pyridine core lacks such isomerism, simplifying synthesis and pharmacokinetics.

Substituent Effects Benzamide vs. Carboxylate/Nicotinamide: The ethoxybenzamide group enhances hydrolytic stability compared to ester analogs (e.g., ) and may improve target affinity through π-π stacking (aromatic interactions) or hydrogen bonding. Nicotinamide analogs () introduce a pyridine nitrogen, altering electronic properties. Linker Modifications: Methanone-linked piperazine derivatives () or propenoyl groups () enable covalent binding or extended interactions, unlike the target’s non-covalent benzamide.

Therapeutic Potential Antimicrobial vs. Neurological Targets: While biofilm inhibitors () prioritize bulkier substituents (e.g., benzhydrylpiperazine), the target’s compact benzamide may favor central nervous system targets (e.g., KOR ). TLR Antagonism: Propenoyl-piperidine analogs () demonstrate TLR7-9 antagonism for autoimmune diseases, but the target’s lack of reactive groups (e.g., propenoyl) limits covalent mechanisms.

Research Findings and Data Tables

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Ethyl Pyrazolo[1,5-a]pyrimidine Carboxylate KOR Agonist Pyrazolo[1,5-a]pyrimidine TLR Antagonist
Molecular Weight (g/mol) 343.4 279.3 325.3 535.6
logP (Predicted) 2.1 1.8 3.2 4.5
Polar Surface Area (Ų) 75.8 68.4 62.1 112.3
Hydrogen Bond Donors 2 1 0 3
Metabolic Stability (t₁/₂, human liver microsomes) >60 min (est.) 22 min 45 min 15 min

Biological Activity

2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide (CAS Number: 2034588-53-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

  • Molecular Formula : C₁₇H₂₁N₃O₂
  • Molecular Weight : 299.37 g/mol

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, have been extensively studied. These compounds are known for their diverse pharmacological properties:

  • Antitumor Activity : Pyrazole derivatives exhibit inhibitory effects on various cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase. They have shown promise in preclinical studies for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : Research indicates that these compounds can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .
  • Antimicrobial Properties : Some studies suggest that pyrazole derivatives possess antibacterial and antifungal activities. They have been evaluated for their efficacy against various microbial strains .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Kinase Inhibition : Many pyrazole derivatives act as kinase inhibitors. They bind to the ATP-binding site of kinases involved in cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Modulation : By influencing ROS levels within cells, these compounds can induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several studies highlight the biological activity of similar compounds and provide insights into the potential effects of this compound:

  • Antitumor Efficacy in Cell Lines :
    • A study demonstrated that pyrazole derivatives significantly inhibited the growth of various cancer cell lines (e.g., A549 lung cancer cells) with IC50 values ranging from 10 to 20 µM .
  • In Vivo Studies :
    • In animal models of cancer (e.g., xenograft models), administration of pyrazole derivatives resulted in reduced tumor size and improved survival rates compared to controls .
  • Anti-inflammatory Assessment :
    • In vitro assays showed that pyrazole derivatives could reduce levels of TNF-alpha and IL-6 in macrophage cultures stimulated with LPS .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of cell proliferation in cancer cell lines
Anti-inflammatoryReduction in pro-inflammatory cytokines
AntimicrobialEfficacy against bacterial strains

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